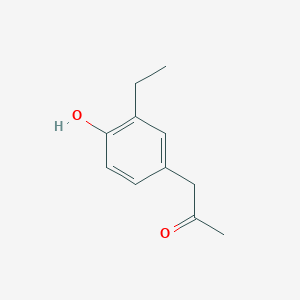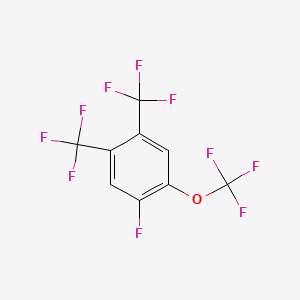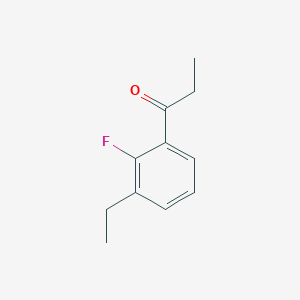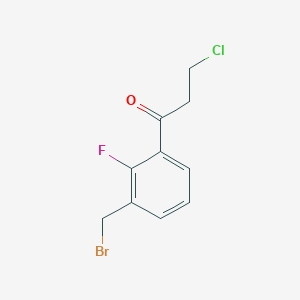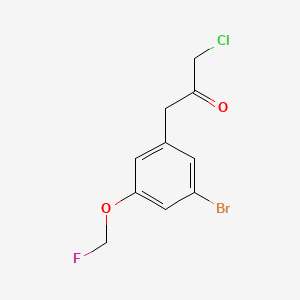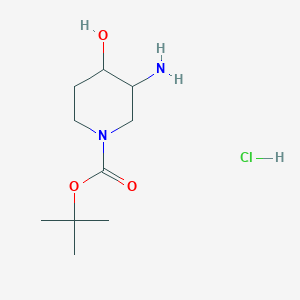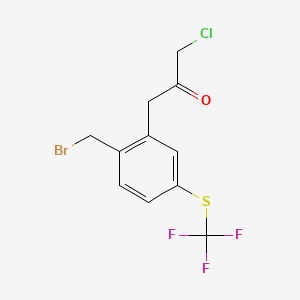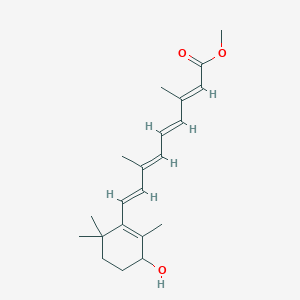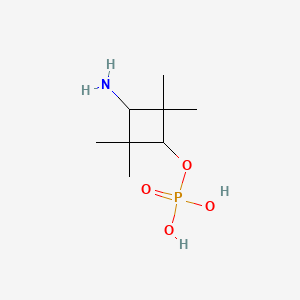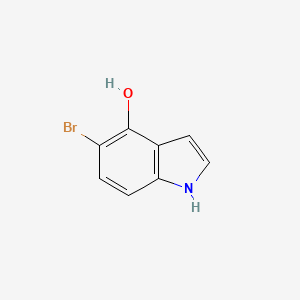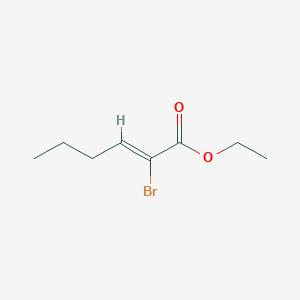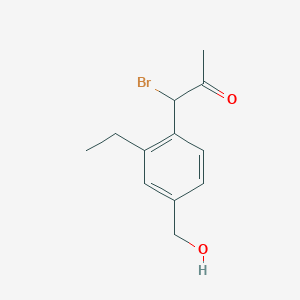
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2. This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is typically found as a white solid or liquid and is soluble in organic solvents such as ether and alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of a precursor compound. For instance, the compound can be obtained by treating its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and avoid side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-ethyl-4-(carboxymethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is utilized in various scientific research applications:
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: The compound is employed in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the ethyl and hydroxymethyl groups.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethyl group and has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-bromo-1-[2-ethyl-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-10-6-9(7-14)4-5-11(10)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
VUGQDJFUBCODEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CO)C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


